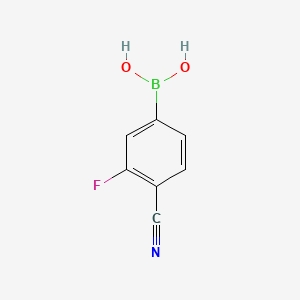
4-Cyano-3-fluorophenylboronic acid
Cat. No. B1630981
Key on ui cas rn:
843663-18-3
M. Wt: 164.93 g/mol
InChI Key: DECWLXUOZUMPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901123B2
Procedure details


A solution of 2-fluoro-4-bromobenzonitrile (18, 12.5 Kg, 62.5 mol) in anhydrous tetrahydrofuran (THF, 30 L) was treated with a solution of isopropylmagnesium chloride generated from magnesium (Mg, 1.8 Kg, 150 mol, 1.2 equiv) an 2-chloropropane (7.2 Kg, 92 mol, 1.47 equiv) in THF (20 L) and 2-(2-(dimethylamino)ethoxy)-N,N-dimethylethanamine (11 Kg, 69 mol, 1.1 equiv) at room temperature. The resulting mixture was then stirred at 12-20° C. for an additional 2 h before being treated with trimethylborate (9 Kg, 86.7 mol, 1.4 equiv) at 10-15° C. The reaction mixture was stirred at 7-16° C. for 40 min. When TLC and LC/MS showed that the reaction was deemed complete, the reaction mixture was quenched with 1 N aqueous hydrochloric acid (HCl, 35 Kg) at room temperature. The quenched aqueous reaction mixture was then extracted with ethyl acetate (EtOAc, 4×35 L). The combined organic extracts were washed with water (50 L), dried over magnesium sulfate (MgSO4), and concentrated under the reduced pressure. The residual solids were then recrystallized from acetonitrile (20 L) and hexanes (45 L) to afford the corresponding crude 3-fluoro-4-cyanophenyl boronic acid (5.0 Kg, 48% yield).





Quantity
11 kg
Type
reactant
Reaction Step Four



Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([Mg]Cl)(C)C.[Mg].ClC(C)C.CN(C)CCOCCN(C)C.C[O:33][B:34](OC)[O:35]C>O1CCCC1>[F:1][C:2]1[CH:9]=[C:8]([B:34]([OH:35])[OH:33])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
30 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Three
|
Name
|
|
|
Quantity
|
7.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
11 kg
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCOCCN(C)C)C
|
Step Five
|
Name
|
|
|
Quantity
|
9 kg
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
Step Six
|
Name
|
|
|
Quantity
|
20 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
16 (± 4) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then stirred at 12-20° C. for an additional 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 7-16° C. for 40 min
|
|
Duration
|
40 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched with 1 N aqueous hydrochloric acid (HCl, 35 Kg) at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The quenched aqueous reaction mixture was then extracted with ethyl acetate (EtOAc, 4×35 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water (50 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under the reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual solids were then recrystallized from acetonitrile (20 L) and hexanes (45 L)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1C#N)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 kg | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
